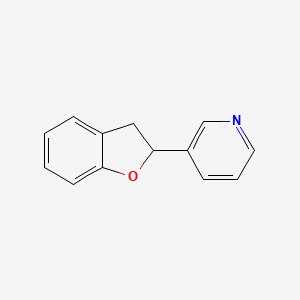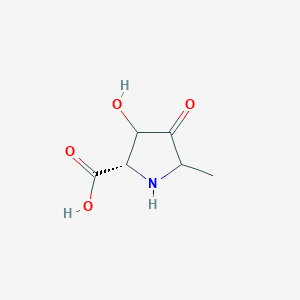
(2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound features a pyrrolidine ring, a hydroxyl group, a methyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as L-proline.
Reaction Steps: The key steps include the protection of functional groups, selective oxidation, and subsequent deprotection to yield the desired compound.
Reaction Conditions: Common reagents used in the synthesis include oxidizing agents like potassium permanganate or sodium periodate, and protecting groups such as tert-butyldimethylsilyl chloride (TBDMS-Cl).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor, affecting the overall biochemical processes.
Comparación Con Compuestos Similares
(2S)-3-Hydroxy-4-oxopyrrolidine-2-carboxylic acid: Lacks the methyl group at the 5-position.
(2S)-5-Methyl-4-oxopyrrolidine-2-carboxylic acid: Lacks the hydroxyl group at the 3-position.
Uniqueness:
- The presence of both the hydroxyl and methyl groups in (2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid provides unique reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H9NO4 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2S)-3-hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-2-4(8)5(9)3(7-2)6(10)11/h2-3,5,7,9H,1H3,(H,10,11)/t2?,3-,5?/m0/s1 |
Clave InChI |
FHOGLEJLRUUXHM-UYOWAHJXSA-N |
SMILES isomérico |
CC1C(=O)C([C@H](N1)C(=O)O)O |
SMILES canónico |
CC1C(=O)C(C(N1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


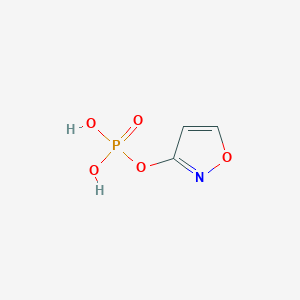
![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)

![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)
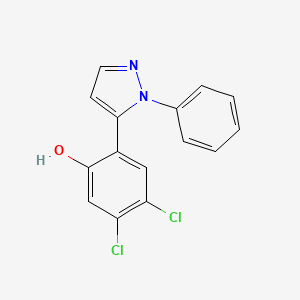
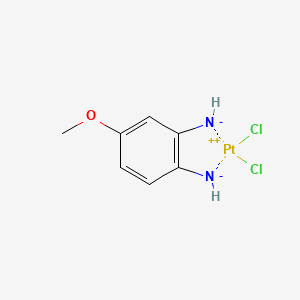
![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
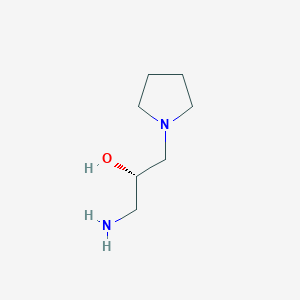
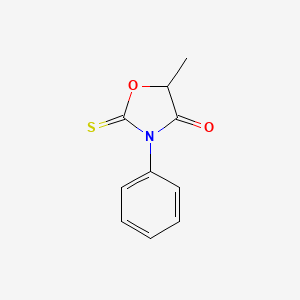
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12874341.png)
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
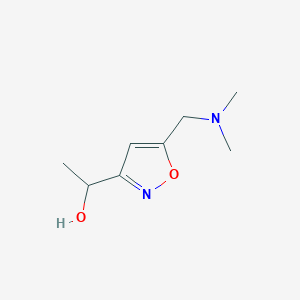
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
